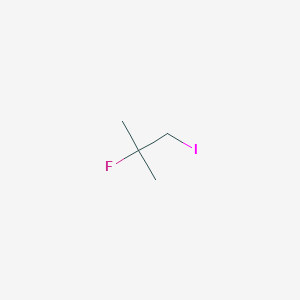

2-Fluoro-1-iodo-2-methylpropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-1-iodo-2-methylpropane is a chemical compound with the molecular formula C4H8FI . It is a solid at room temperature .

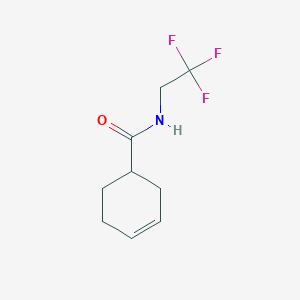

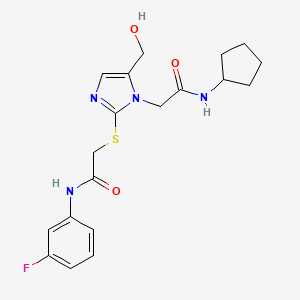

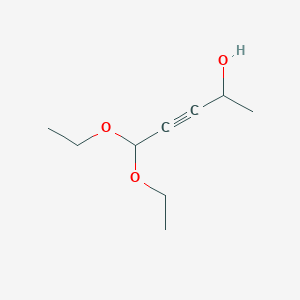

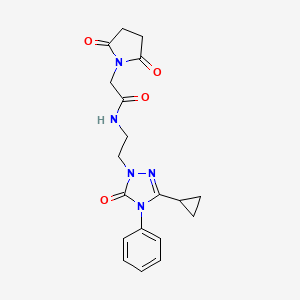

Molecular Structure Analysis

The molecular structure of this compound consists of four carbon atoms, eight hydrogen atoms, one fluorine atom, and one iodine atom . The InChI code for this compound is 1S/C4H8FI/c1-4(2,5)3-6/h3H2,1-2H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.01 g/mol . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications

Electrochemistry and Battery Technology:

- 1-Fluoropropane-2-one (a compound related to 2-Fluoro-1-iodo-2-methylpropane) has been studied as an effective SEI (solid electrolyte interphase) additive in lithium-ion batteries. This additive, combined with propylene carbonate-based electrolytes, demonstrated improved first-cycle efficiency, high rate performance, and long-term cycling stability (Krämer et al., 2012).

Spectroscopy and Molecular Structure Analysis:

- The microwave and far-infrared spectra of 2-fluoropropane (a closely related compound) have been recorded to determine its molecular structure, such as bond lengths and angles, providing insights into its physical characteristics (Guirgis et al., 1990).

- Gas electron diffraction has been used to determine the skeletal parameters of 2-fluoropropane, including distances and angles, which are crucial for understanding its reactivity and interactions with other molecules (Kakubari et al., 1975).

Radiochemistry in Medical Imaging:

- 1-Iodo-2-[11 C]methylpropane, closely related to this compound, has been synthesized for use in positron emission tomography (PET) tracers. Its application in alkylation reactions and C-C bond formation has been explored, highlighting its potential in developing new imaging agents (Rotteveel et al., 2017).

Organic Synthesis and Fluorine Chemistry:

- Research has been conducted on the reactions of 1-hydroxy-halogenopropanes with fluorinating agents, demonstrating the potential of these compounds in synthesizing fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals (Bycroft et al., 1978).

- The fluorination of 2-methylpropane over cobalt trifluoride, leading to various polyfluorinated compounds, shows the significance of such reactions in creating complex fluorinated structures (Burdon et al., 1977).

Safety and Hazards

2-Fluoro-1-iodo-2-methylpropane is classified as a hazardous substance. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name |

2-fluoro-1-iodo-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FI/c1-4(2,5)3-6/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPODJANGKJLIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CI)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2652433.png)

![N-(2,3-dihydroxypropyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2652437.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2652445.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoline-8-sulfonamide](/img/structure/B2652449.png)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2652457.png)